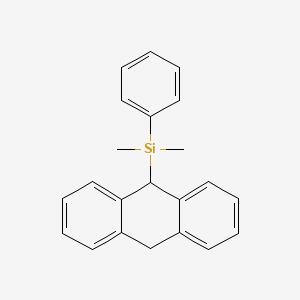
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane is an organosilicon compound that features a phenylsilane group attached to a 9,10-dihydroanthracene moiety
Preparation Methods
The synthesis of (9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane can be achieved through several methods. One common approach involves the coupling of benzyl chloride with aluminium chloride as a catalyst . Another method includes the reduction of anthracene using sodium/ethanol or magnesium . These methods provide efficient routes to obtain the desired compound with high purity.
Chemical Reactions Analysis
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: It can be reduced using reagents like sodium/ethanol or magnesium.
Substitution: The phenylsilane group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include molecular oxygen, activated carbon, and aluminium chloride . The major products formed from these reactions are typically anthracene derivatives and substituted phenylsilane compounds.
Scientific Research Applications
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of (9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane involves its ability to donate hydrogen atoms in chemical reactions. This property makes it an effective hydrogen donor in transfer hydrogenation processes . The molecular targets and pathways involved in its action are primarily related to its interaction with hydrogen acceptors and catalysts.
Comparison with Similar Compounds
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane can be compared with other similar compounds such as:
9,10-Dihydroanthracene: A simpler compound without the phenylsilane group.
9,10-Dimethylanthracene: Contains methyl groups instead of the phenylsilane group.
9,10-Dihydroxyanthracene: Features hydroxyl groups instead of the phenylsilane group.
The uniqueness of this compound lies in its combination of the 9,10-dihydroanthracene moiety with the phenylsilane group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
90455-67-7 |
|---|---|
Molecular Formula |
C22H22Si |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
9,10-dihydroanthracen-9-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C22H22Si/c1-23(2,19-12-4-3-5-13-19)22-20-14-8-6-10-17(20)16-18-11-7-9-15-21(18)22/h3-15,22H,16H2,1-2H3 |
InChI Key |
VIJIFWPNMWWALW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2CC3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















